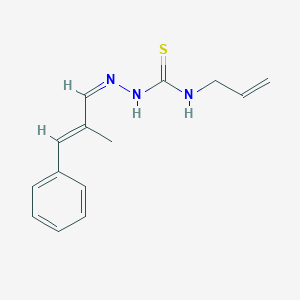
N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid, also known as 'APTP', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APTP is a thiosemicarbazone derivative that possesses a unique structure that makes it a promising candidate for numerous applications. In
Mecanismo De Acción
The mechanism of action of APTP is not fully understood. However, studies have shown that APTP can chelate metal ions, which can lead to the production of reactive oxygen species (ROS). ROS can cause oxidative stress, which can induce apoptosis in cancer cells. APTP has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to the suppression of cell proliferation.
Biochemical and physiological effects:
APTP has been shown to have various biochemical and physiological effects. Studies have shown that APTP can induce apoptosis in cancer cells by activating the caspase pathway. APTP has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, APTP has been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using APTP in lab experiments is its high affinity for metal ions. This makes it a valuable tool for studying metal homeostasis and toxicity in living organisms. APTP is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations of using APTP is its potential toxicity. APTP has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of APTP. One direction is the development of APTP-based drugs for the treatment of cancer. Studies have shown that APTP has anticancer properties, and further research could lead to the development of effective cancer treatments. Another direction is the study of APTP's potential as a chelator for metal ions in living organisms. APTP could be used to study metal homeostasis and toxicity in various organisms, including humans. Finally, further research could be conducted to better understand the mechanism of action of APTP and its potential applications in various fields.
In conclusion, APTP is a promising chemical compound that has potential applications in various scientific research fields. Its unique structure and properties make it a valuable tool for studying metal homeostasis, toxicity, and potential anticancer properties. Further research is needed to fully understand the mechanism of action of APTP and its potential applications in various fields.
Métodos De Síntesis
The synthesis of APTP involves the reaction of thiosemicarbazide with 2-methyl-3-phenyl-2-propenal in the presence of allyl bromide. The reaction yields APTP as a yellow solid, which is then purified by recrystallization. The synthesis of APTP is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
APTP has shown potential in various scientific research applications. One of its most promising applications is its use as a chelator for metal ions. APTP has a high affinity for metal ions such as copper, iron, and zinc, making it a valuable tool for studying metal homeostasis and toxicity in living organisms. APTP has also been studied for its potential as an anticancer agent. Studies have shown that APTP can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Propiedades
Nombre del producto |
N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid |
|---|---|
Fórmula molecular |
C14H17N3S |
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
1-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H17N3S/c1-3-9-15-14(18)17-16-11-12(2)10-13-7-5-4-6-8-13/h3-8,10-11H,1,9H2,2H3,(H2,15,17,18)/b12-10+,16-11- |
Clave InChI |
LSWPFDHVRAEICP-YPKRTGEASA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=S)NCC=C |
SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=S)NCC=C |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=NNC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)